
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is an organic compound with the molecular formula C14H22O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a hexenoic acid chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is substituted with methyl groups.
Formation of the Hexenoic Acid Chain: The hexenoic acid chain is then attached to the cyclohexene ring through a series of reactions, including alkylation and oxidation.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect metabolic pathways, including those involved in energy production and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and flavors.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Used as an intermediate in organic synthesis.
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde: Studied for its biological activities.
Uniqueness
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
110334-57-1 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
4-methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid |
InChI |
InChI=1S/C16H26O2/c1-12(8-10-15(17)18)7-9-14-13(2)6-5-11-16(14,3)4/h6,8,14H,5,7,9-11H2,1-4H3,(H,17,18) |
Clave InChI |
AXWIXYBWGMGSNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1CCC(=CCC(=O)O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)

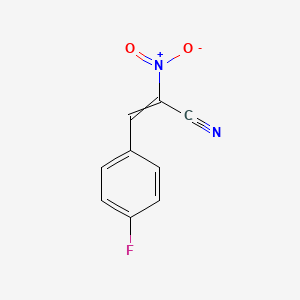
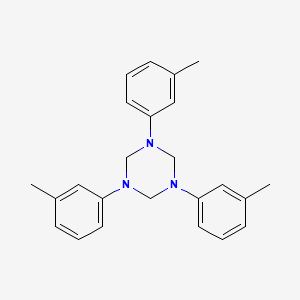
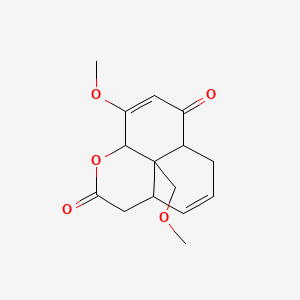
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
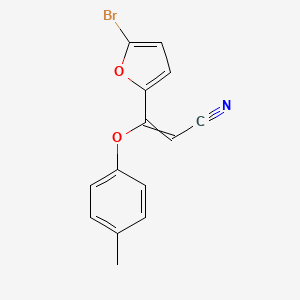

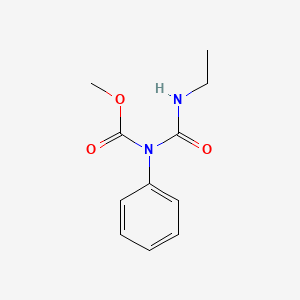
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)

